molecular formula C17H18N4O2S B12150319 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12150319
M. Wt: 342.4 g/mol
InChI Key: DVILQZGHWBDJRW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methoxyphenyl and methylthio groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

    Substitution Reactions: The methoxyphenyl and methylthio groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dimethyl sulfoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halides, amines.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design.

    Biological Studies: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxyphenyl and methylthio groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methoxyphenyl)-3-[(4-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    5-(3-Methoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

    5-(3-Methoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine: Similar structure but with a fluorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of 5-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine lies in its dual methoxyphenyl substitution, which can enhance its solubility, bioavailability, and interaction with biological targets. The presence of both methoxy and methylthio groups may also contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4O2S/c1-22-14-8-6-12(7-9-14)11-24-17-20-19-16(21(17)18)13-4-3-5-15(10-13)23-2/h3-10H,11,18H2,1-2H3

InChI Key

DVILQZGHWBDJRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

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